molecular formula C21H26FN3O2 B2685170 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049475-31-1

2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2685170
CAS No.: 1049475-31-1
M. Wt: 371.456
InChI Key: WWNUZHZJGFDFDX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group linked to an acetamide backbone, which is further connected to a 4-phenylpiperazine moiety via a three-carbon propyl chain.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c22-18-7-9-20(10-8-18)27-17-21(26)23-11-4-12-24-13-15-25(16-14-24)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNUZHZJGFDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. In animal models, particularly using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test, certain derivatives exhibited significant anticonvulsant activity.

Key Findings:

  • The compound showed efficacy in reducing seizure activity in MES models.
  • Structure-activity relationship (SAR) studies indicated that modifications to the piperazine ring could enhance anticonvulsant potency.
CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 (mg/kg)Protective Index
2052.30ND>500>9.56
Valproic Acid4856467841.6

Neuropharmacological Potential

The compound's interaction with neurotransmitter systems suggests potential applications in treating central nervous system disorders, such as anxiety and depression. Preliminary studies indicate that it may modulate serotonin receptors, which are critical in mood regulation.

Biological Activity Overview:

  • Serotonin Receptor Modulation: Enhances serotonin signaling pathways.
  • Neuroprotective Effects: Related compounds have shown promise in neurodegenerative disease models.

Study on Anticonvulsant Activity

A study conducted on various derivatives of 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide revealed that certain modifications significantly increased their efficacy against seizures. The most promising derivative demonstrated a protective index greater than existing antiepileptic drugs, indicating a favorable safety profile.

Neuropharmacological Effects

In vitro studies assessed the compound's effects on human cell lines related to mood disorders. Results indicated that it could potentially serve as an effective treatment for anxiety and depression due to its action on serotonin receptors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide with structurally and functionally related acetamide derivatives.

Structural Analogues with Modified Amine Moieties
Compound Name Key Structural Differences Molecular Weight Biological Activity (if reported) Reference
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) Morpholine replaces phenylpiperazine 296.34 Not explicitly reported
2-(4-Chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide Chlorine replaces fluorine on phenoxy group ~325 (estimated) Not explicitly reported
N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide (DDU86439) Indazole core replaces phenoxy group ~369 (estimated) TRYS inhibitor (EC₅₀: 6.9 ± 0.2 μM)

Key Observations :

  • Y205-7732: The substitution of phenylpiperazine with morpholine reduces molecular weight (296 vs.
  • Chlorophenoxy Analog: The chloro substituent may enhance lipophilicity (higher logP) compared to the fluoro derivative, influencing pharmacokinetics .
  • DDU86439: The indazole core and dimethylamino propyl group confer distinct target selectivity (TRYS inhibition), highlighting the impact of heterocyclic substitutions on biological activity .
Piperazine/Piperidine-Based Analogues

Compounds from –4 and 10 share structural similarities in their amine moieties:

Compound ID (–4) Amine Substituent Yield (%) Application Context Reference
17{5,3} 2-Methylpiperidine and piperidine 27 HIV-1 CXCR4 inhibition (screened)
17{3,3} 2-Methylpiperidine (both arms) 32 HIV-1 CXCR4 inhibition (screened)
N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)propyl)acetamide 3-Methylbenzoylpiperazine and naphthyloxy group Not reported Synthetic intermediate for CNS agents

Key Observations :

  • Target Selectivity : The benzoylpiperazine variant () demonstrates the role of acylated piperazines in modulating receptor affinity, a strategy applicable to optimizing the target compound .
Physicochemical and Pharmacokinetic Comparisons
Property This compound (Estimated) Y205-7732 () DDU86439 ()
logP ~2.5 (estimated based on phenylpiperazine) 0.64 2.8 (estimated)
Hydrogen Bond Acceptors 5 5 6
Polar Surface Area ~50 Ų (estimated) 43.67 Ų ~75 Ų

Key Insights :

  • DDU86439’s higher polar surface area (due to the indazole core) may limit CNS penetration despite its TRYS inhibitory potency .

Biological Activity

2-(4-Fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 357.42 g/mol
  • SMILES Notation : O=C(COc1ccc(F)cc1)NCCCN1CCN(CC1)c2ccccc2

This compound features a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and anxiety disorders. Furthermore, its piperazine component enhances binding affinity to dopamine receptors, suggesting potential applications in treating psychiatric conditions.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors measured through the Elevated Plus Maze (EPM) and Open Field Test (OFT). The anxiolytic effects appear to be mediated through modulation of the serotonergic system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives containing a fluorophenoxy group have demonstrated effective inhibition against Gram-positive bacteria. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents subjected to chronic stress models, treatment with this compound resulted in a marked decrease in depressive-like symptoms. Behavioral assessments indicated improvements comparable to those observed with established antidepressants like fluoxetine.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy of several phenoxy compounds against Staphylococcus aureus. Results indicated that compounds structurally similar to this compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL.

Research Findings Summary

Activity Effect Model/Method Reference
AntidepressantReduced depressive symptomsRodent chronic stress model
AnxiolyticDecreased anxiety-like behaviorElevated Plus Maze
AntimicrobialInhibition of Gram-positive bacteriaIn vitro assays

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, and how can purity be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with coupling 4-fluorophenol to chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. React this intermediate with 3-(4-phenylpiperazin-1-yl)propan-1-amine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the acetamide .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Analytical Workflow :

  • NMR : Assign proton environments using ¹H and ¹³C NMR (DMSO-d₆, 400 MHz). Key peaks: δ 7.2–6.8 (fluorophenyl), δ 3.5–2.5 (piperazine and propyl chain) .
  • X-ray Crystallography : Confirm stereochemistry and intramolecular interactions (e.g., C–H···O hydrogen bonds) via single-crystal diffraction. Resolve ambiguities in piperazine ring conformation .

Q. How can preliminary biological activity (e.g., receptor binding) be assessed?

  • In Vitro Assays :

  • Radioligand Binding : Screen for serotonin (5-HT₁A) or dopamine (D₂/D₃) receptor affinity using transfected HEK-293 cells. Compare IC₅₀ values against reference ligands (e.g., aripiprazole for D₂) .
  • Dose-Response : Use 8-point concentration curves (1 nM–100 µM) to calculate Ki values. Validate with triplicate runs and positive/negative controls .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in receptor binding data?

  • Strategy :

  • Molecular Docking : Employ AutoDock Vina to simulate ligand-receptor interactions. Parameterize force fields using crystal structures (e.g., PDB ID: 7E2Z for 5-HT₁A). Prioritize poses with lowest RMSD (<2.0 Å) .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze hydrogen bonding occupancy (e.g., piperazine N–H···Asp116 in 5-HT₁A) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control :

  • Standardized Protocols : Use identical solvent lots (e.g., DMSO from Sigma, ≥99.9%) and cell lines (ATCC-certified). Pre-treat cells with cycloheximide to minimize endogenous receptor interference .
  • Blinded Replication : Assign independent teams to synthesize batches and perform assays. Apply ANOVA to compare inter-batch EC₅₀ values (p < 0.05 threshold) .

Q. How can metabolic stability and off-target effects be systematically evaluated?

  • ADME Profiling :

  • Microsomal Stability : Incubate compound (1 µM) with human liver microsomes (37°C, NADPH). Monitor degradation via LC-MS/MS over 60 min. Calculate t₁/₂ using non-compartmental analysis .
  • Off-Target Panels : Screen against 50+ GPCRs, kinases, and ion channels (Eurofins Cerep). Flag hits with >50% inhibition at 10 µM for follow-up .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

  • Resolution Framework :

  • Orthogonal Validation : Cross-check SAR trends using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for functional modulation .
  • Meta-Analysis : Aggregate data from PubChem (CID: [redacted]) and ChEMBL (CHEMBL[redacted]) to identify consensus pharmacophores. Use cheminformatics tools (e.g., RDKit) to cluster outliers .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s reaction databases for analogous piperazine-acetamide syntheses .
  • Computational Tools : Leverage ICReDD’s reaction path search algorithms for optimizing catalytic steps .
  • Safety Compliance : Follow AK Scientific’s SDS guidelines for handling intermediates (e.g., chlorophenyl derivatives) .

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